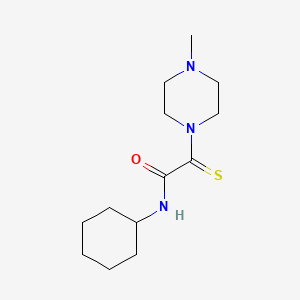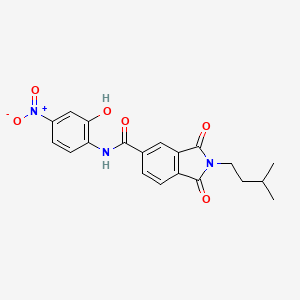![molecular formula C23H24N2O5S B4187498 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4187498.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide, also known as DBeQ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of compounds known as heat shock protein 90 (Hsp90) inhibitors, which are known to disrupt the function of Hsp90, a chaperone protein that is involved in the folding and stabilization of other proteins.
作用机制
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide involves the disruption of the function of Hsp90, a chaperone protein that is involved in the folding and stabilization of other proteins. Hsp90 is essential for the stabilization of many oncogenic proteins, and its inhibition by N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide leads to the degradation of these proteins and the inhibition of cancer cell growth and survival. In neurodegenerative diseases, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide inhibits the aggregation of misfolded proteins, which are known to contribute to the development and progression of these diseases. In infectious diseases, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide inhibits the replication of viruses by disrupting the function of viral proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide have been extensively studied in various in vitro and in vivo models. In cancer, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and inhibit angiogenesis. In neurodegenerative diseases, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide has been shown to protect neurons from damage, improve cognitive function, and reduce the accumulation of misfolded proteins. In infectious diseases, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide has been shown to inhibit the replication of viruses and reduce viral load.
实验室实验的优点和局限性
The advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide in lab experiments include its high potency, specificity, and selectivity for Hsp90 inhibition. N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide has also been shown to have low toxicity and good pharmacokinetic properties. However, the limitations of using N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide in lab experiments include its limited solubility in aqueous solutions and its potential to interact with other proteins and enzymes.
未来方向
There are several future directions for the research and development of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide. One direction is the optimization of the synthesis method to improve the yield and purity of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide. Another direction is the development of more potent and selective Hsp90 inhibitors based on the structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide. Additionally, the therapeutic potential of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide in other diseases, such as autoimmune diseases and metabolic disorders, should be explored. Finally, the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide in combination with other drugs or therapies should be investigated to enhance its efficacy and reduce potential side effects.
Conclusion:
In summary, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the disruption of the function of Hsp90, a chaperone protein that is involved in the folding and stabilization of other proteins. The biochemical and physiological effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide have been extensively studied in various in vitro and in vivo models. The advantages and limitations of using N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide in lab experiments have also been discussed. Finally, several future directions for the research and development of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide have been identified.
科学研究应用
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and infectious diseases. In cancer, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide has been shown to inhibit the growth and survival of cancer cells by disrupting the function of Hsp90, which is essential for the stabilization of many oncogenic proteins. In neurodegenerative diseases, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide has been shown to protect neurons from damage and improve cognitive function by inhibiting the aggregation of misfolded proteins. In infectious diseases, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide has been shown to inhibit the replication of viruses by disrupting the function of viral proteins.
属性
IUPAC Name |
4-(benzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-29-21-13-8-17(16-22(21)30-2)14-15-24-23(26)18-9-11-19(12-10-18)25-31(27,28)20-6-4-3-5-7-20/h3-13,16,25H,14-15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHLFTPXTIPMBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![8,8-dimethyl-11-[4-(methylthio)phenyl]-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4187442.png)
![N-[1-(4-allyl-5-{[2-(4-methoxyphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B4187451.png)
![3-[(2-iodobenzyl)oxy]benzonitrile](/img/structure/B4187453.png)
![2-(2-furyl)-5-[(1-phenylethyl)thio]-4-(phenylsulfonyl)-1,3-oxazole](/img/structure/B4187456.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4187460.png)
![N~1~-(4-bromo-2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4187478.png)
![ethyl 5-(anilinocarbonyl)-4-methyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4187490.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4187512.png)
![ethyl 4-{N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B4187516.png)
![{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4187523.png)